molecular formula C21H20FN3OS B11239959 N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}-2,3-dimethylbenzamide

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}-2,3-dimethylbenzamide

Cat. No.: B11239959
M. Wt: 381.5 g/mol
InChI Key: KPHYAHZIPRSZIF-UHFFFAOYSA-N
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Description

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}-2,3-dimethylbenzamide is a complex organic compound that belongs to the class of imidazo[2,1-B][1,3]thiazole derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, an imidazo[2,1-B][1,3]thiazole ring, and a dimethylbenzamide moiety. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}-2,3-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}-2,3-dimethylbenzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}-2,3-dimethylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}-2,3-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}-2,3-dimethylbenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H20FN3OS

Molecular Weight

381.5 g/mol

IUPAC Name

N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-2,3-dimethylbenzamide

InChI

InChI=1S/C21H20FN3OS/c1-13-4-3-5-17(14(13)2)20(26)23-12-18-19(15-6-8-16(22)9-7-15)24-21-25(18)10-11-27-21/h3-9H,10-12H2,1-2H3,(H,23,26)

InChI Key

KPHYAHZIPRSZIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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